molecular formula C10H7F2NO3 B1417027 3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1096348-81-0

3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B1417027
CAS No.: 1096348-81-0
M. Wt: 227.16 g/mol
InChI Key: WBPMJYDOICNNEP-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. The “3-(2,5-Difluorophenyl)” part suggests a phenyl (benzene) ring substituted with two fluorine atoms at the 2nd and 5th positions is attached to the 3rd position of the oxazole ring .


Molecular Structure Analysis

The molecular structure would likely consist of an oxazole ring attached to a phenyl ring with two fluorine substitutions. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often used in coupling reactions. The boronic acid group (if present) is particularly useful in palladium-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For example, the presence of fluorine atoms could influence the compound’s reactivity and stability .

Scientific Research Applications

Photooxygenation of Oxazoles

Oxazoles, like 3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, can be used as activated carboxylates. They form triamides when reacting with singlet oxygen. This property is leveraged in the synthesis of macrolides such as recifeiolide and di-O-methylcurvularin (Wasserman et al., 1981).

Nucleophilic Aromatic Substitution

Oxazoles substituted with groups like 2-methoxy, 2-fluoro, or 2,6-difluorophenyl are useful in nucleophilic aromatic substitution. They yield biphenyl or terphenyl products, which can be converted to esters, acids, or amides, offering a novel unsymmetrical aryl-aryl coupling synthon (Cram et al., 1987).

Synthesis of Oxazole Derivatives

The synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves converting oxazole derivatives into their corresponding amide oxime, demonstrating the chemical versatility of oxazoles (Potkin et al., 2009).

Catalyzed Synthesis of Antifungal Agents

Oxazole-based compounds are used in the catalyzed synthesis of antifungal agents. For example, derivatives of 1,2,4-triazole-5-carboxylic acid exhibit potential antifungal activity, highlighting the importance of oxazoles in developing new pharmaceuticals (Nikalje et al., 2015).

Immobilization on Silica Gel

4,5-Dihydro-oxazoles, like the compound , have been successfully anchored to silica gel. This facilitates hydrolytic cleavage of the oxazoline ring, yielding supported amino alcohol and free soluble carboxylic acid, important for various synthetic applications (Minozzi & Venturello, 1987).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, boronic acids are often used in the development of pharmaceuticals due to their ability to form reversible covalent bonds with enzymes in the body .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would likely depend on its intended application. For example, if it’s being studied for potential use in pharmaceuticals, future research could involve testing its efficacy and safety in biological models .

Properties

IUPAC Name

3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPMJYDOICNNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=C(C=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 4
3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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